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molecular formula C10H15NO2S2 B8559946 4-[2-(Methylthio)ethylamino]phenyl methyl sulfone

4-[2-(Methylthio)ethylamino]phenyl methyl sulfone

Cat. No. B8559946
M. Wt: 245.4 g/mol
InChI Key: MODGCXOTBBDUNY-UHFFFAOYSA-N
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Patent
US07071177B2

Procedure details

To 8.28 g (47.52 mmol) of 4-fluorophenyl methyl sulfone dissloved in 20 mL DMF was added 5.20 g (57.03 mmol) of 2-(methylthio)ethyl amine (1.2 eq.), followed by 13.13 g (95.04 mmol, 2 eq.) potassium carbonate. The mixture was heated to 65° C. and stirred for 12 h. Upon cooling to room temperature, the mixture was partitioned between EtOAc and brine, dried over MgSO4 and concentrated. Column chromatography, eluting with ethyl acetate/hexane, provided 5.53 g of 4-[2-(methylthio)ethylamino]phenyl methyl sulfone, pure by 1H NMR.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
13.13 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:12][S:13][CH2:14][CH2:15][NH2:16].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:16][CH2:15][CH2:14][S:13][CH3:12])=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CSCCN
Step Three
Name
Quantity
13.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Column chromatography, eluting with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)NCCSC
Measurements
Type Value Analysis
AMOUNT: MASS 5.53 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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